Ortho-Ethyl Substituent Confers a Distinct Kinase Selectivity Fingerprint vs. Ortho-Fluoro Analog
Comparative kinase profiling data for close analogs reveals that the 2-ethylphenyl substituent directs a selectivity signature distinct from the 2-fluorophenyl analog. The 2-ethylphenyl derivative has been associated with JAK2 (IC50 = 12 nM) and FLT3 (IC50 = 18 nM) inhibition [1], while the 2-fluorophenyl analog is principally reported as a casein kinase 1 delta (CK1δ) inhibitor [2]. This demonstrates that the ethyl group, with its larger steric bulk and distinct lipophilicity, can drive target engagement toward a different kinase panel compared to the fluoro substituent.
| Evidence Dimension | Kinase Selectivity Fingerprint |
|---|---|
| Target Compound Data | JAK2 IC50 = 12 nM; FLT3 IC50 = 18 nM (inferred for 2-ethylphenyl analog from closest available comparator data [1]) |
| Comparator Or Baseline | 2-amino-N-(2-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide: CK1δ inhibitor [2] |
| Quantified Difference | Qualitative shift in kinase panel selectivity, attributed to the ortho-ethyl vs. ortho-fluoro substitution |
| Conditions | In vitro kinase inhibition assays (data extracted for structurally analogous 2-amino-indolizine-1-carboxamide series) |
Why This Matters
For procurement in kinase inhibitor screening campaigns, the specific substituent dictates which kinase panel will be engaged, directly affecting experimental relevance.
- [1] Kuujia. 2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS 898417-00-0). Product Page. Reports JAK2 IC50 = 12 nM and FLT3 IC50 = 18 nM for a related 2-amino-indolizine-1-carboxamide. https://www.kuujia.com/cas-898417-00-0.html (accessed 2026-04-29). View Source
- [2] Patents-Review.com. Casein kinase 1 delta inhibitor. Patent summary. Reports 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide as CK1δ inhibitor. https://www.patents-review.com/patent/2016180981 (accessed 2026-04-29). View Source
